(2Z,4Z) vs. (2E,4E) Photocycloaddition in Co-Crystals
In co-crystallization studies with hydrogen-bond-acceptor templates, (2Z,4Z)-dimethylmuconic acid (the cis,cis‑isomer also designated α,α'-dimethyl-cis,cis-muconic acid) adopts a bent conformation that positions the two double bonds in the proper orientation for intermolecular [2+2] photocycloaddition. Under identical co-crystallization conditions, the (2E,4E) isomer (CAS 20514-41-4) fails to react because its extended, centrosymmetric geometry cannot achieve the requisite olefin proximity (<4.2 Å) for photodimerization [1]. This stereochemistry-driven reactivity difference is absolute, not incremental.
| Evidence Dimension | Solid-state [2+2] photocycloaddition reactivity in co-crystals with hydrogen-bond-acceptor templates (e.g., 1,8-naphthalenedicarboxamide) |
|---|---|
| Target Compound Data | Reactive – forms cyclobutane photodimer upon UV irradiation; retains 1D or 0D hydrogen-bonded architecture amenable to photochemistry. |
| Comparator Or Baseline | (2E,4E)-dimethylmuconic acid (CAS 20514-41-4): Photostable under identical conditions; co-crystals with 1,8-nap yield a 0D assembly that is photoactive only when the cis,cis-isomer is employed. |
| Quantified Difference | Qualitative switching: photoreactive (cis,cis) vs. photostable (trans,trans). The geometric origin is a measured inter-olefin distance >4.2 Å for the trans-isomer, exceeding the Schmidt criterion for solid-state [2+2] reaction. |
| Conditions | Co-crystallization with 1,8-naphthalenedicarboxamide or 2,3-naphthalenedicarboxamide; solid-state UV irradiation. |
Why This Matters
Procurement of the cis,cis-isomer is essential for crystal-engineering applications requiring topochemical [2+2] reactivity; substitution with the trans-isomer yields photochemically inert materials, wasting synthesis effort and resources.
- [1] Atkinson, M. B. J.; Sokolov, A. N.; Bučar, D.-K.; Mariappan, S. V. S.; Mwangi, M. T.; Tiedman, M. C.; MacGillivray, L. R. Applications of Hydrogen-Bond-Acceptor Templates to Direct ‘In-Phase’ Reactivity of a Diene Diacid in the Solid State. Cryst. Growth Des. 2011, 11 (8), 3262–3267. View Source
